molecular formula C20H36O3 B12338861 (12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid

(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid

Cat. No.: B12338861
M. Wt: 324.5 g/mol
InChI Key: HDMIRVFIVOGVIC-XCRWTIQCSA-N
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Description

(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid is a unique organic compound characterized by its hydroxy group and conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid typically involves the use of specific catalysts and reaction conditions to ensure the correct configuration of the double bonds and the placement of the hydroxy group. One common method involves the hydroboration-oxidation of a precursor diene, followed by selective oxidation to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Tosyl chloride in pyridine.

Major Products

    Oxidation: Formation of a keto derivative.

    Reduction: Formation of a saturated fatty acid.

    Substitution: Formation of tosylate derivatives.

Scientific Research Applications

(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling pathways.

    Medicine: Investigated for its potential anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy group and conjugated diene system allow it to participate in various biochemical pathways, potentially modulating enzyme activity and cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (12Z,14Z)-icosa-12,14-dienoic acid: Lacks the hydroxy group.

    11-hydroxyicosanoic acid: Lacks the conjugated diene system.

    (12Z)-11-hydroxyicosa-12-enoic acid: Contains only one double bond.

Uniqueness

(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid is unique due to the presence of both the hydroxy group and the conjugated diene system, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid

InChI

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13-

InChI Key

HDMIRVFIVOGVIC-XCRWTIQCSA-N

Isomeric SMILES

CCCCC/C=C\C=C/C(CCCCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O

Origin of Product

United States

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